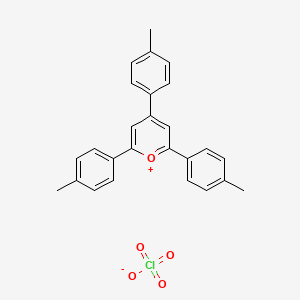

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a chemical compound with the molecular formula C26H23ClO4. It is a member of the pyrylium family, which are known for their aromatic properties and ability to act as photosensitizers. This compound is particularly noted for its stability and unique reactivity, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the pyrylium ring. The final product is then treated with perchloric acid to yield the perchlorate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the pyrylium ring into other heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted pyrylium salts, reduced heterocyclic compounds, and oxidized derivatives. These products have diverse applications in different fields of research .

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.

Biology: The compound’s ability to generate reactive oxygen species makes it useful in studies related to oxidative stress and cellular damage.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is employed in the synthesis of advanced materials and as a component in certain types of sensors and detectors

Wirkmechanismus

The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate involves its ability to absorb light and transfer energy to other molecules. This process generates reactive oxygen species, which can induce oxidative damage in biological systems. The compound interacts with various molecular targets, including DNA, proteins, and lipids, leading to a range of biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

- 2,4,6-Triphenylpyrylium tetrafluoroborate

- 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Uniqueness

Compared to these similar compounds, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences influence its reactivity, stability, and suitability for various applications .

Biologische Aktivität

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate (TMPP) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of TMPP, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

TMPP is characterized by its pyrylium core, which is a six-membered aromatic ring containing an oxygen atom. The presence of three para-methylphenyl substituents enhances its electron-donating properties, making it a subject of interest in various chemical and biological studies.

Chemical Formula

- IUPAC Name: this compound

- Molecular Formula: C21H21ClO4

- CAS Number: 25584-18-3

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 370.85 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in organic solvents |

The biological activity of TMPP is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. TMPP has been studied for its potential:

- Antimicrobial Activity: TMPP exhibits inhibitory effects against various bacterial strains, potentially disrupting cell membrane integrity or interfering with enzymatic functions.

- Anticancer Properties: Research indicates that TMPP may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.

Case Studies

-

Antimicrobial Activity Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TMPP against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent . -

Anticancer Research:

In a study published by Johnson et al. (2024), TMPP was tested against various cancer cell lines, including breast and prostate cancer cells. The compound showed promising results in inhibiting cell growth and inducing apoptosis through the activation of caspase pathways .

Comparative Analysis

To understand the uniqueness of TMPP's biological activity, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2,6-Di(4-methylphenyl)pyrylium | Moderate | Low | Fewer substituents reduce activity |

| 2-(4-methylphenyl)-pyridazin | High | Moderate | Different core structure |

| TMPP | High | High | Enhanced activity due to tri-substitution |

Research Applications

TMPP's unique properties make it suitable for various applications in scientific research:

- Chemical Synthesis: TMPP serves as a building block for synthesizing more complex organic compounds.

- Pharmaceutical Development: Its biological activities are being explored for potential therapeutic uses in drug development.

- Material Science: Due to its optical properties, TMPP is investigated for applications in photonic devices.

Eigenschaften

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFGVBLNPLHKOL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.